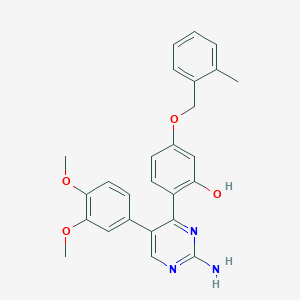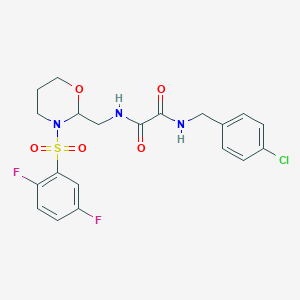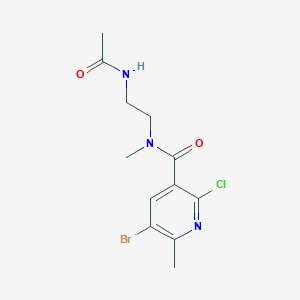
N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BRD0705 is a pyridine derivative, which is a class of organic compounds that have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide is not fully understood. However, studies have shown that the compound acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide leads to the downregulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide exhibits significant biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells and to inhibit the replication of various viruses and bacteria. In addition, N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide has been shown to modulate the immune system by regulating the production of cytokines and chemokines. The compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide has several advantages for lab experiments. The compound is readily available, and its synthesis method is well established. In addition, the compound has been extensively studied, and its biological activities have been characterized. However, there are also limitations to using N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide in lab experiments. The compound has low solubility in water, which can limit its use in certain assays. In addition, the compound has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide. One direction is to further investigate the mechanism of action of the compound. This will provide a better understanding of how the compound exerts its biological effects and may lead to the identification of new targets for therapeutic intervention. Another direction is to evaluate the potential of N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and neurodegenerative diseases. Finally, future studies should focus on optimizing the synthesis method of N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide to improve its solubility and bioavailability.
合成法
The synthesis of N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide involves the reaction of 5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxylic acid with N-(2-aminoethyl)acetamide in the presence of coupling reagents. The resulting compound is then acetylated to yield N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide. The synthesis of N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide has been reported in the literature, and the compound has been synthesized using different methods, including solid-phase synthesis and solution-phase synthesis.
科学的研究の応用
N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide has been identified as a potential therapeutic agent for the treatment of various diseases. The compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide has been reported to have potential as a modulator of the immune system and as an anti-inflammatory agent. The compound has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2-acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN3O2/c1-7-10(13)6-9(11(14)16-7)12(19)17(3)5-4-15-8(2)18/h6H,4-5H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVADFNITXCSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)N(C)CCNC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Acetamidoethyl)-5-bromo-2-chloro-N,6-dimethylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

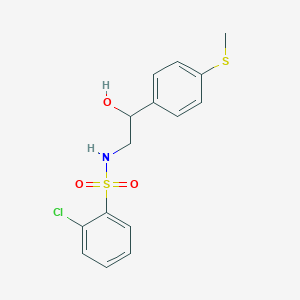
![3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2573977.png)

![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)
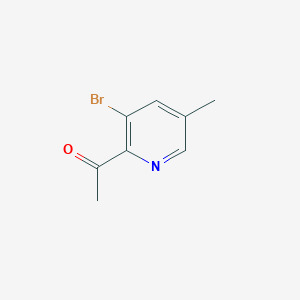
![N-(4-methylphenyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinamide](/img/structure/B2573982.png)
![N-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]prop-2-enamide](/img/structure/B2573984.png)

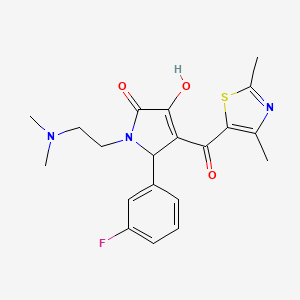
![1-(4-nitrothiophen-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B2573988.png)
![3-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573992.png)
